N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzhydryl group, a thiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME properties of This compound The pharmacokinetics of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The action of thiazole derivatives can be influenced by a variety of factors, including the specific environment in which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like benzothiazole have similar structural features and biological activities.
Piperazine Derivatives: Compounds such as piperazine-based drugs share the piperazine ring and exhibit similar pharmacological properties.
Uniqueness
N-benzhydryl-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide is unique due to its combination of a benzhydryl group, a thiazole ring, and a piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-18-15-24(12-13-25(18)21-22-11-14-28-21)20(27)23-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGPHOBSUMAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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